2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide
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Overview
Description
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzofuran ring.
Hydroxylation and Methoxylation: These steps introduce hydroxyl and methoxy groups, respectively.
Amidation: The final step involves converting the carboxylic acid group to a carboxamide.
Chemical Reactions Analysis
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide is unique due to its specific substitution pattern on the benzofuran ring. Similar compounds include:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used in phototherapy.
Angelicin: Known for its antimicrobial properties
These compounds share the benzofuran core but differ in their specific functional groups and biological activities.
Properties
CAS No. |
88258-50-8 |
---|---|
Molecular Formula |
C10H7Br2NO4 |
Molecular Weight |
364.97 g/mol |
IUPAC Name |
2,3-dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C10H7Br2NO4/c1-16-8-5(10(13)15)3(14)2-4-6(8)7(11)9(12)17-4/h2,14H,1H3,(H2,13,15) |
InChI Key |
DTUNHXRACGCIDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C(=C(O2)Br)Br)O)C(=O)N |
Origin of Product |
United States |
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